Welcome to the BenchChem Online Store!
molecular formula C11H15BO4S B1422139 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid CAS No. 779335-05-6

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid

Cat. No. B1422139
M. Wt: 254.11 g/mol
InChI Key: YLZRZHOUXZZBTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07888379B2

Procedure details

5-(Dihydroxyboryl)-2-thiophenecarboxylic acid (1 g; 5.82 mmol; 1 eq.) is dissolved in a mixture of Et2O (100 ml) and MeOH (5 ml). Pinacol (687.2 mg; 5.82 mmol; 1 eq.) is added. The reaction mixture is stirred at rt for 24 hours. To complete the reaction, some pinacol is added (200 mg; 1.7 mmol; 0.3 eq.) and the mixture is stirred for 12 additional hours. Water (50 ml) is added and the two phases are separated. Aqueous phase is extracted with ether (50 ml). Combined organic phases is dried over MgSO4, filtrated and evaporated, affording 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid as white-off solid (1.33 g; 90%). 1H NMR (DMSO-d6, 300 MHz) δ 1.13 (s, 12H), 7.37 (d, J=3.8 Hz, 1H), 7.58 (d, J=3.8 Hz, 1H), 13.12 (s, 1H). M−(ESI): 253. HPLC, Rt: 0.98 min (purity: 100%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
687.2 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][B:2]([OH:11])[C:3]1[S:7][C:6]([C:8]([OH:10])=[O:9])=[CH:5][CH:4]=1.O[C:13]([C:16](O)([CH3:18])[CH3:17])([CH3:15])[CH3:14].O>CCOCC.CO>[CH3:14][C:13]1([CH3:15])[C:16]([CH3:18])([CH3:17])[O:1][B:2]([C:3]2[S:7][C:6]([C:8]([OH:10])=[O:9])=[CH:5][CH:4]=2)[O:11]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OB(C1=CC=C(S1)C(=O)O)O
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
687.2 mg
Type
reactant
Smiles
OC(C)(C)C(C)(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C)(C)C(C)(C)O
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at rt for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
STIRRING
Type
STIRRING
Details
the mixture is stirred for 12 additional hours
CUSTOM
Type
CUSTOM
Details
the two phases are separated
EXTRACTION
Type
EXTRACTION
Details
Aqueous phase is extracted with ether (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic phases is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC1(OB(OC1(C)C)C1=CC=C(S1)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.